molecular formula C19H16F2N3NaO5 B12405417 Cabotegravir-d3 (sodium)

Cabotegravir-d3 (sodium)

Katalognummer: B12405417
Molekulargewicht: 430.4 g/mol
InChI-Schlüssel: AEZBWGMXBKPGFP-YDBLSTQKSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cabotegravir-d3 (sodium) is a deuterated form of cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection. This compound is a stable isotope-labeled version of cabotegravir, which allows for more precise pharmacokinetic and pharmacodynamic studies. Cabotegravir-d3 (sodium) is particularly valuable in clinical research due to its enhanced stability and ability to provide more accurate data in drug metabolism and pharmacokinetic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cabotegravir-d3 (sodium) involves multiple steps, starting with the introduction of deuterium atoms into the cabotegravir molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents. The synthetic route includes the formation of the core structure of cabotegravir, followed by the incorporation of deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of cabotegravir-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The final product is then formulated into a stable sodium salt form for use in research and clinical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Cabotegravir-d3 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure efficient and selective transformations .

Major Products Formed: The major products formed from these reactions include various metabolites of cabotegravir-d3, which are analyzed to understand its pharmacokinetic profile. These metabolites are crucial for determining the drug’s efficacy, safety, and potential side effects .

Wissenschaftliche Forschungsanwendungen

Cabotegravir-d3 (sodium) has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and degradation products of cabotegravir. In biology and medicine, it is employed in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body. This compound is also used in clinical trials to evaluate the efficacy and safety of cabotegravir-based therapies for HIV-1 prevention and treatment .

Wirkmechanismus

Cabotegravir-d3 (sodium) exerts its effects by inhibiting the HIV-1 integrase enzyme, which is essential for the viral replication process. By binding to the active site of the integrase enzyme, cabotegravir-d3 prevents the integration of the viral genome into the host cell’s DNA. This inhibition blocks the replication of the virus, thereby reducing the viral load in infected individuals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to cabotegravir-d3 (sodium) include other integrase strand transfer inhibitors such as dolutegravir, raltegravir, elvitegravir, and bictegravir. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, dosing regimens, and side effect profiles .

Uniqueness: Cabotegravir-d3 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in clinical research, particularly in the development and optimization of HIV-1 therapies .

Eigenschaften

Molekularformel

C19H16F2N3NaO5

Molekulargewicht

430.4 g/mol

IUPAC-Name

sodium;(3R,6S)-12-[[dideuterio-(3-deuterio-2,4-difluorophenyl)methyl]carbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate

InChI

InChI=1S/C19H17F2N3O5.Na/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21;/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27);/q;+1/p-1/t9-,14+;/m0./s1/i4D,5D2;

InChI-Schlüssel

AEZBWGMXBKPGFP-YDBLSTQKSA-M

Isomerische SMILES

[2H]C1=C(C=CC(=C1F)C([2H])([2H])NC(=O)C2=CN3C[C@@H]4N([C@H](CO4)C)C(=O)C3=C(C2=O)[O-])F.[Na+]

Kanonische SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.